N-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-2-fluoropyridine-4-carboxamide
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Overview
Description
N-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-2-fluoropyridine-4-carboxamide is a complex organic compound that features a pyrazole ring, a phenyl group, and a fluoropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-2-fluoropyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-2-fluoropyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole and phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary, but they often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
N-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-2-fluoropyridine-4-carboxamide has several scientific research applications:
Mechanism of Action
The exact mechanism of action of N-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-2-fluoropyridine-4-carboxamide is still under investigation. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl derivatives: These compounds share the pyrazole and phenyl moieties and exhibit similar chemical properties.
Fluoropyridine derivatives:
Uniqueness
N-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-2-fluoropyridine-4-carboxamide is unique due to the combination of its structural features, which confer specific reactivity and potential biological activities.
Properties
IUPAC Name |
N-[3-[(3,5-dimethylpyrazol-1-yl)methyl]phenyl]-2-fluoropyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O/c1-12-8-13(2)23(22-12)11-14-4-3-5-16(9-14)21-18(24)15-6-7-20-17(19)10-15/h3-10H,11H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZIJAKJBMMQZHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC(=CC=C2)NC(=O)C3=CC(=NC=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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